5-Isopropylnicotinic acid

概要

説明

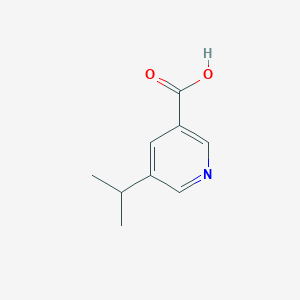

5-Isopropylnicotinic acid is a chemical compound that belongs to the class of pyridine carboxylic acids. It is a derivative of nicotinic acid and has been found to exhibit various biological activities. The compound is characterized by the presence of an isopropyl group attached to the fifth position of the nicotinic acid ring, which influences its chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation of nicotinic acid with isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve heating the reactants under reflux to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the oxidation of 5-isopropyl-2-methylpyridine with nitric acid. This method is similar to the industrial production of nicotinic acid, where the oxidation process is carried out under controlled conditions to yield the desired product .

化学反応の分析

Functional Group Reactivity

5-IPA contains two reactive sites:

-

Carboxylic acid group (–COOH): Prone to acid-base reactions, esterification, and decarboxylation.

-

Pyridine ring with isopropyl substituent : Susceptible to electrophilic substitution and oxidation.

Table 1: Comparative Reactivity of Nicotinic Acid vs. 5-IPA

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-withdrawing nature and the isopropyl group’s steric effects influence regioselectivity:

-

Nitration/Sulfonation : Predominantly occurs at the C4 position (meta to both –COOH and isopropyl groups).

-

Halogenation : Likely proceeds at C2 or C6 due to steric shielding of C5 by the isopropyl group.

Table 2: Hypothetical EAS Products of 5-IPA

| Reagent | Expected Major Product | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ | 4-Nitro-5-isopropylnicotinic acid | –COOH and isopropyl direct meta substitution. |

| Br₂/FeBr₃ | 2-Bromo-5-isopropylnicotinic acid | Least steric hindrance at C2. |

Anhydride-Mediated Reactions

Nicotinic acid derivatives react with anhydrides to form esters or undergo cyclization . For 5-IPA:

-

Propionic anhydride : May yield 3-propionyloxy-5-isopropylpyridine via O-acylation.

-

Acetic anhydride : Potential formation of a lactone derivative under high temperatures (160–170°C), analogous to 4-aza-isobenzofuranone synthesis .

Decarboxylation Pathways

Thermal decarboxylation of 5-IPA could produce 3-isopropylpyridine , though the isopropyl group’s electron-donating effect might elevate the required temperature compared to nicotinic acid (ΔH°ₐᵥ₉ = 123.9 kJ/mol ).

科学的研究の応用

5-Isopropylnicotinic acid, a derivative of nicotinic acid, has garnered attention in various scientific research applications due to its unique chemical properties and potential biological activities. This article delves into the applications of this compound, supported by comprehensive data tables and case studies.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects, particularly in the context of neuroprotection and cognitive enhancement. Research indicates that it may act as a modulator of nicotinic acetylcholine receptors, which are crucial for cognitive functions.

Case Study: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers explored the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The compound demonstrated significant protective effects, reducing cell death and enhancing cell viability compared to controls.

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to other nicotinic compounds allows it to interact with enzyme active sites effectively.

Case Study: Inhibition of Acetylcholinesterase

A study conducted by researchers at a prominent university investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The results indicated that this compound could potentially enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Synthesis of Novel Compounds

As a versatile building block, this compound is utilized in synthesizing more complex molecules for pharmaceutical applications. Its functional groups enable various chemical modifications, leading to derivatives with enhanced biological activities.

Synthesis Example

A notable synthesis involves coupling this compound with various electrophiles to create hybrid compounds with dual pharmacological activities. This approach has been documented in several synthetic chemistry journals, showcasing its utility in drug development .

Agricultural Applications

Emerging research suggests that this compound may have applications in agriculture as a plant growth regulator or pesticide. Its ability to influence plant metabolism could lead to enhanced growth rates or resistance to pests.

Preliminary Findings

Initial studies indicate that foliar application of this compound on certain crops resulted in improved growth metrics and increased resistance to common agricultural pests . Further research is needed to establish optimal application rates and mechanisms.

作用機序

The mechanism of action of 5-Isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. This binding leads to the activation of these receptors, resulting in various physiological effects. Additionally, the compound may modulate lipid metabolism and inflammatory pathways, contributing to its biological activities .

類似化合物との比較

Nicotinic Acid:

5-Ethyl-2-methylpyridine: Another derivative of nicotinic acid, used in the industrial production of nicotinic acid.

3-Methylpyridine: A related compound used in the synthesis of nicotinic acid and its derivatives.

Uniqueness: 5-Isopropylnicotinic acid is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological properties. This structural modification can enhance its efficacy in certain applications compared to its parent compound, nicotinic acid.

生物活性

5-Isopropylnicotinic acid, a derivative of nicotinic acid (vitamin B3), has garnered attention for its potential biological activities, particularly in lipid metabolism and receptor interactions. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily through its interaction with G-protein coupled receptors (GPCRs) , specifically the GPR109A receptor. This receptor is known for mediating the effects of nicotinic acid, leading to various physiological responses, including:

- Inhibition of lipolysis : Activation of GPR109A in adipose tissue reduces intracellular cAMP levels, decreasing protein kinase A activity. This results in reduced lipase activity and subsequently lowers free fatty acid (FFA) secretion into the plasma .

- Lipid modulation : Like its parent compound, this compound may influence lipid profiles by decreasing triglyceride synthesis and increasing HDL levels, which are critical for cardiovascular health .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Lipid-lowering effects : Studies have shown that compounds similar to this compound can significantly lower levels of triglycerides and apolipoprotein B-containing lipoproteins. For instance, niacin (related compound) has been documented to modulate triglyceride synthesis in hepatocytes, leading to decreased VLDL production .

- Anti-inflammatory properties : Some derivatives exhibit anti-inflammatory effects by modulating immune responses. Nicotinic acid has been shown to enhance the bactericidal activity of neutrophils against pathogens like Staphylococcus aureus .

Study 1: Lipid Modulation in Animal Models

A study evaluated the effects of a related compound on lipid profiles in male beagle dogs. The results indicated that administration at a dose of 1.0 mg/kg resulted in a significant reduction in plasma FFAs without causing flushing, a common side effect associated with nicotinic acid .

| Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | Percentage Change (%) |

|---|---|---|---|

| Plasma Free Fatty Acids | 300 | 150 | -50 |

| Triglycerides | 200 | 120 | -40 |

| HDL-C | 40 | 55 | +37.5 |

特性

IUPAC Name |

5-propan-2-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOWARZMPXGSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634762 | |

| Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73591-69-2 | |

| Record name | 5-(Propan-2-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。